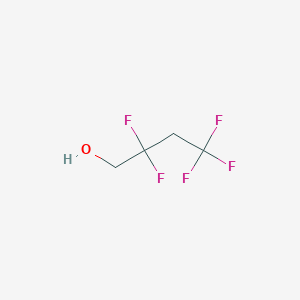

2,2,4,4,4-Pentafluorobutan-1-ol

Cat. No. B8466702

M. Wt: 164.07 g/mol

InChI Key: YMJVHGUGYNDUJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06673976B1

Procedure details

Under nitrogen, into a quartz reactor equipped with a dry-ice condenser was added anhydrous methanol (100 g, 3.10 mol) and di-tertiarybutylperoxide (3.95 g, 0.015 mol). The quartz reactor tube was placed in a Rayonet UV photochemical reactor and HFC 1225, CF3CH═CF2 (57.9 g, 0.438 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours while being irradiated at 254 nm. After complete addition, the reaction mixture was irradiated for additional hour. Then the reaction mixture was concentrated under reduced pressure, the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%), separated the lower layer, and washed with brine (40 mL). The crude product was then distilled under reduced pressure (24-28 mm Hg) to afford 55 g CF3CH2CF2CH2OH (yield 77% based on HFC 1225).

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][OH:2].[C:3]([CH:7]=[C:8]([F:10])[F:9])([F:6])([F:5])[F:4]>C(OOC(C)(C)C)(C)(C)C>[C:3]([CH2:7][C:8]([CH2:1][OH:2])([F:10])[F:9])([F:6])([F:5])[F:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

3.95 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(C)(C)OOC(C)(C)C

|

Step Two

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

57.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)C=C(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under nitrogen, into a quartz reactor equipped with a dry-ice condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while being irradiated at 254 nm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was irradiated for additional hour

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Then the reaction mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated the lower layer

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (40 mL)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was then distilled under reduced pressure (24-28 mm Hg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC(F)(F)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55 g | |

| YIELD: PERCENTYIELD | 77% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |